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Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and
purifying deoxyribonucleic acid (DNA) from aqueous solutions.[1] This method is widely
employed to remove contaminants such as salts, nucleotides, and proteins, and to prepare
DNA for downstream applications like sequencing, PCR, and cloning. The underlying principle
involves altering the solvent's dielectric constant to reduce the solubility of DNA, causing it to
precipitate out of the solution in the presence of cations.[2] The negatively charged phosphate
backbone of DNA is neutralized by positive ions from a salt, making the molecule less
hydrophilic and facilitating its aggregation.[2][3][4] The addition of ethanol, a less polar solvent
than water, further reduces the solvation of DNA, leading to its precipitation.[2] This protocol
details the use of 95% ethanol for the efficient recovery of DNA.

Principle of the Method

The process of DNA precipitation with ethanol relies on a few key components and conditions.
First, a salt, typically sodium acetate, is added to the DNA solution to provide the necessary
cations (e.g., Na+) that shield the negative charges of the DNA's phosphate groups.[3] This
charge neutralization is crucial for allowing the DNA molecules to aggregate. Subsequently, the
addition of 2 to 3 volumes of cold 95% ethanol drastically decreases the polarity of the solution.
[2] This change in the solvent environment causes the dehydrated, neutralized DNA to
precipitate. The precipitate can then be pelleted by centrifugation, washed to remove residual
salts, and finally resuspended in a suitable buffer.
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Quantitative Data Summary

For successful and reproducible DNA precipitation, several parameters must be optimized. The

tables below summarize the critical quantitative data for the protocol.

Table 1: Reagent Concentrations and Volumes

Volume to Add  Final
Stock )
Reagent . (per volume of  Concentration Purpose
Concentration .
DNA sample) (Approximate)
Neutralize DNA's
Salt (e.g., ]
] 3M,pH5.2 1/10 volume 0.3 M negative
Sodium Acetate)
charge[3]
Induce DNA
Ethanol >95% 2.5 - 3 volumes 64% - 75% S
precipitation[2]
_ Remove co-
Wash Solution 1 - 2 volumes (of o
70% o N/A precipitated
(Ethanol) original sample)
salts[5]
] 10 mM Tris, 0.1 Solubilize and
Resuspension ) B
mM EDTA, pH Variable N/A stabilize DNA[6]
Buffer (TE)
8.0 [7]
Table 2: Incubation and Centrifugation Parameters
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
http://staff.ustc.edu.cn/~liuyz/methods/DNA_ethanol_precipitation.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13828445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Recommended
Step Parameter Notes
Value
Low temperatures
S may increase salt co-
Precipitation Room Temperature, o
) Temperature precipitation but can
Incubation 4°C, or -20°C
be useful for low DNA
concentrations.[3][8]
Overnight incubation
can improve recovery
Duration >15 minutes for small DNA
fragments or dilute
samples.[6][7]
Higher speeds and
Pelleting longer times are
) ) Speed >12,000 x g
Centrifugation needed for smaller
DNA fragments.[2][6]
Duration 15 - 30 minutes
4°C to Room
Temperature [51[6]
Temperature
Wash Centrifugation Speed >12,000 x g

Duration 5 - 15 minutes [51[6]
4°C to Room

Temperature
Temperature

Detailed Experimental Protocol

This protocol is designed for precipitating DNA from a standard aqueous solution in a

microcentrifuge tube.

Materials:

o DNA sample in aqueous solution
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Sodium Acetate (3 M, pH 5.2)

Ethanol (=95%, stored at -20°C)

Ethanol (70%, room temperature)

TE buffer (10 mM Tris-HCI pH 8.0, 0.1 mM EDTA) or nuclease-free water
Microcentrifuge

Pipettes and sterile tips

Procedure:

Salt Addition: To your DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix
gently by flicking the tube.

Ethanol Addition: Add 2.5 volumes of ice-cold 95% ethanol.[6][9] The volume of ethanol is
calculated after the addition of the salt. Invert the tube several times to mix; a white
precipitate of DNA may become visible.

Incubation: Incubate the mixture to allow the DNA to precipitate. For standard DNA
concentrations, incubation on ice for 15-30 minutes is sufficient.[3] For very low
concentrations or small DNA fragments, incubate at -20°C for at least one hour or overnight
to maximize recovery.[6][7]

Centrifugation (Pelleting): Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[6]
This will form a pellet of DNA at the bottom of the tube. The pellet may not always be visible,
especially with low DNA quantities.[6]

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the
DNA pellet.

Washing: Add 1 ml of room-temperature 70% ethanol to the tube.[5] This step is crucial for
washing away any co-precipitated salt.[5]

Wash Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[5][6]
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o Final Supernatant Removal: Carefully decant or pipette off the ethanol. Remove as much of
the residual ethanol as possible without disturbing the pellet. A brief, second centrifugation

can help collect remaining droplets for removal.

e Drying: Air-dry the pellet by leaving the tube open at room temperature for 5-10 minutes. It is
critical not to over-dry the pellet, as this will make it very difficult to resuspend.[6] The pellet
should appear translucent or white, not completely desiccated.

e Resuspension: Add an appropriate volume of TE buffer or nuclease-free water to the dried
pellet.[9] Gently pipette the solution up and down over the pellet and along the tube walls to
ensure the entire pellet is dissolved.[6] For high-molecular-weight DNA, avoid vigorous
pipetting or vortexing to prevent shearing.[5]

Visualized Workflow

The following diagram illustrates the key steps in the DNA precipitation workflow.
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Precipitation
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Caption: Workflow for DNA precipitation using 95% ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13828445?utm_src=pdf-custom-synthesis
https://mentors.bitesizebio.com/episodes/ethanol-precipitation-of-dna-and-rna-how-it-works
https://mentors.bitesizebio.com/episodes/ethanol-precipitation-of-dna-and-rna-how-it-works
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.science.smith.edu/cmbs/wp-content/uploads/sites/36/2019/02/DNA-Precipitation-EtOH-or-Isopropanol.pdf
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
http://staff.ustc.edu.cn/~liuyz/methods/DNA_ethanol_precipitation.html
https://www.researchgate.net/post/DNA_precipitation_with_salt_and_ethanol_any_effect_from_ethanols_temperature
https://gsi.semmelweis.hu/files/kutatas/MKEV_KSZRL/Ethanol%20precipitation%20of%20DNA.pdf
https://www.benchchem.com/product/b13828445#using-95-ethanol-for-dna-precipitation-protocol
https://www.benchchem.com/product/b13828445#using-95-ethanol-for-dna-precipitation-protocol
https://www.benchchem.com/product/b13828445#using-95-ethanol-for-dna-precipitation-protocol
https://www.benchchem.com/product/b13828445#using-95-ethanol-for-dna-precipitation-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13828445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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